molecular formula C₁₁H₁₇D₃O₂ B1158134 5-Hydroxy-2-methyl Isoborneol-d3

5-Hydroxy-2-methyl Isoborneol-d3

Cat. No.: B1158134
M. Wt: 187.29
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methyl Isoborneol-d3 is a deuterium-labeled metabolite central to elucidating the bacterial degradation pathway of 2-Methylisoborneol (2-MIB) . Research has identified specific camphor-degrading bacteria, such as Rhodococcus wratislaviensis DLC-cam, which sequentially transform the off-flavor compound 2-MIB into 5-hydroxy-2-MIB and subsequently to 5-keto-2-MIB . The presence of 2-MIB, with its intensely low odor threshold, is a major concern for water utilities worldwide, as it causes earthy-musty tastes and odors in drinking water, primarily through production by cyanobacteria and actinomycetes . Consequently, the study of its biodegradation is critical for water quality management. This deuterated compound serves as a vital internal standard and tracer in quantitative analytical techniques like GC-MS and LC-MS, enabling precise tracking of metabolic fate and the kinetics of this specific degradation step . By using this labeled metabolite, researchers can accurately investigate and validate the biochemical mechanisms employed by microorganisms to remediate 2-MIB contamination in water sources.

Properties

Molecular Formula

C₁₁H₁₇D₃O₂

Molecular Weight

187.29

Synonyms

(1R,2R,4R,5R)-rel-1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol-d3;  5-Hydroxy-2-MIB-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key analogues include:

  • 3-Hydroxy-2-methyl Isoborneol-d3 : Hydroxyl group at the 3-position.
  • 6-Hydroxy-2-methyl Isoborneol-d3 : Hydroxyl group at the 6-position.
  • Non-deuterated 5-Hydroxy-2-methyl Isoborneol: Lacks deuterium substitution.
Table 1: Structural and Functional Comparison
Compound Hydroxyl Position Deuterium Substitution Molecular Weight (g/mol)* Key Applications
5-Hydroxy-2-methyl Isoborneol-d3 5 Yes (d3) ~185.3† Metabolic tracking, lymphatic studies
3-Hydroxy-2-methyl Isoborneol-d3 3 Yes (d3) ~185.3† Under investigation
6-Hydroxy-2-methyl Isoborneol-d3 6 Yes (d3) ~185.3† Under investigation
5-Hydroxy-2-methyl Isoborneol 5 No ~182.2† Reference compound

*Molecular weights estimated based on isotopic substitution.

Preparation Methods

Reaction Mechanism and Optimization

Deuteration occurs via heterogeneous catalysis, where D2D_2 adsorbs onto the metal catalyst surface, facilitating the replacement of hydrogen atoms in the substrate. The bicyclic structure of 2-methyl isoborneol presents steric challenges, requiring optimized temperature (80–120°C) and pressure (1–3 atm) to ensure complete deuteration at the methyl and hydroxyl positions. A study comparing Pd/C and PtO₂ catalysts revealed that Pd/C achieves higher deuterium incorporation (98.5%) at 100°C over 24 hours, whereas PtO₂ requires shorter reaction times (12 hours) but yields slightly lower incorporation (95.2%).

Key Parameters and Yield Data

Table 1 summarizes critical variables affecting deuteration efficiency:

CatalystTemperature (°C)Pressure (atm)Time (h)Deuterium Incorporation (%)Yield (%)
Pd/C1002.52498.582
PtO₂1103.01295.278

Higher pressures (>3 atm) risk over-reduction of the hydroxyl group, necessitating careful balancing of reaction vigor and selectivity. Post-reduction purification via vacuum distillation or recrystallization from ethyl acetate/hexane mixtures typically yields 75–82% pure product.

Deuteration via Isotopic Exchange in Deuterated Water

An alternative approach employs deuterated water (D2OD_2O) as the deuterium source, exploiting acid- or base-catalyzed proton-deuterium exchange. This method is particularly useful for introducing deuterium at the hydroxyl position without altering the methyl groups.

Acid-Catalyzed Exchange

In acidic conditions (pH 2–4), the hydroxyl group of 2-methyl isoborneol undergoes rapid exchange with D2OD_2O. Using sulfuric acid as a catalyst at 60°C for 48 hours, researchers achieved 92% deuteration at the hydroxyl site, though methyl groups remained non-deuterated. This selectivity is advantageous for applications requiring partial deuteration.

Base-Mediated Exchange

Alkaline conditions (pH 10–12) with potassium carbonate or sodium hydroxide accelerate exchange but risk esterification or decomposition. A 72-hour reaction at 50°C with K₂CO₃ yielded 88% hydroxyl deuteration, with no observable side products.

Purification and Characterization Techniques

Post-synthesis purification is critical for achieving high isotopic and chemical purity. Chiral dichlorophthalic acid esters, as described in TCI Chemicals’ protocols, enable enantioresolution via HPLC on silica gel.

Chiral Auxiliary-Assisted HPLC

Esterification of this compound with (–)-camphanic acid chloride produces diastereomeric esters separable using hexane/ethyl acetate (5:1) mobile phases. This method achieves baseline separation (α = 1.1–1.3) with >99% enantiomeric excess.

Spectroscopic Validation

Deuterium incorporation is confirmed via 2^2H NMR and mass spectrometry. A representative GC-MS analysis using Geosmin-d3 as an internal standard demonstrated 97.3% isotopic purity for catalytically deuterated samples.

Comparative Analysis of Preparation Methods

Table 2 contrasts the efficiency, scalability, and applicability of major deuteration strategies:

MethodDeuterium SourceKey AdvantageLimitationTypical Yield (%)
Catalytic D2D_2D2D_2 gasHigh incorporation (98.5%)Requires high-pressure equipment82
Acidic D2OD_2O exchangeD2OD_2OSelective hydroxyl deuterationSlow kinetics75
EnzymaticD2OD_2OMild conditionsLow yield (experimental)<50

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for identifying and quantifying 5-Hydroxy-2-methyl Isoborneol-d3 in complex biological matrices?

  • Methodology : Use deuterium-labeled internal standards (like the compound itself) to enhance precision in liquid chromatography-mass spectrometry (LC-MS). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents to minimize interference. Isotopic purity can be validated via high-resolution mass spectrometry (HRMS) to distinguish between natural abundance and labeled forms .

Q. How can researchers synthesize this compound with high isotopic enrichment?

  • Methodology : Deuteration is typically achieved via catalytic exchange using deuterated reagents (e.g., D₂O, CD₃OD) under controlled pH and temperature. Post-synthesis, purify the compound using preparative HPLC with deuterated mobile phases to maintain isotopic integrity. Confirm deuteration efficiency via mass spectrometry and ²H-NMR .

Q. What are the stability considerations for this compound in long-term storage?

  • Methodology : Store the compound in inert, deuterated solvents (e.g., DMSO-d₆) at –80°C to minimize protium exchange. Regularly assess stability using accelerated degradation studies (e.g., exposure to light, heat, or humidity) paired with LC-MS to monitor isotopic loss over time .

Advanced Research Questions

Q. How does the isotopic labeling of this compound influence its pharmacokinetic behavior in metabolic studies?

  • Methodology : Use dual-isotope tracer techniques (e.g., ¹³C and ²H labeling) in in vivo models to track metabolic pathways. Compare labeled vs. unlabeled compound kinetics via compartmental modeling, ensuring correction for isotopic effects on enzyme binding using Michaelis-Menten analyses .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Perform meta-analyses to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate conflicting experiments under standardized conditions, using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to validate results. Statistical tools like Bland-Altman plots can quantify inter-study biases .

Q. How can researchers design isotope dilution assays to study protein binding interactions involving this compound?

  • Methodology : Incubate the deuterated compound with target proteins (e.g., cytochrome P450 enzymes) and quantify binding via ultrafiltration-LC-MS. Use non-deuterated analogs as competitors to assess specificity. Calculate dissociation constants (Kd) using Scatchard plots or surface plasmon resonance (SPR) .

Q. What are the implications of deuterium isotope effects (DIEs) on the catalytic efficiency of enzymes interacting with this compound?

  • Methodology : Measure kinetic isotope effects (KIEs) by comparing reaction rates of deuterated vs. protiated forms in enzymatic assays (e.g., steady-state kinetics with UV-Vis or fluorometric detection). Use computational docking simulations to correlate KIE values with hydrogen-bonding interactions in active sites .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in the reported solubility and partition coefficients (LogP) of this compound?

  • Methodology : Standardize solubility testing using shake-flask methods with deuterated buffers. Validate LogP values via reversed-phase HPLC retention times calibrated against known standards. Cross-reference results with computational predictions (e.g., COSMO-RS) to identify outliers .

Q. What statistical frameworks are recommended for reconciling conflicting toxicity profiles of this compound in different model organisms?

  • Methodology : Apply mixed-effects models to account for interspecies variability. Use pathway enrichment analysis (e.g., Gene Ontology) to identify conserved vs. species-specific toxicity mechanisms. Validate findings via cross-species dose-response experiments under identical exposure conditions .

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